
Nortricyclene
Overview
Description
]heptane, is a polycyclic hydrocarbon with a unique tricyclic structure. This compound is characterized by its rigid framework, which makes it an interesting subject for various chemical studies and applications. Nortricyclene is a derivative of norbornadiene and is known for its stability and distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortricyclene can be synthesized through several methods. One common approach involves the isomerization of norbornene. This process typically uses a catalyst such as Houdry S-90 and involves heating the norbornene to induce the isomerization . Another method involves the transannular cationic polymerization of norbornadiene, mediated by a catalytic system like titanium tetrachloride and diethylaluminum chloride .
Industrial Production Methods: Industrial production of this compound often relies on the large-scale isomerization of norbornene due to its efficiency and cost-effectiveness. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Hydrogenation Reactions
Nortricyclene undergoes exothermic hydrogenation to form saturated hydrocarbons. Thermodynamic data for this reaction vary slightly depending on experimental conditions:
Reaction | ΔrH° (kJ/mol) | Solvent | Method | Reference |
---|---|---|---|---|
C₇H₁₀ + H₂ → C₇H₁₂ | -130.0 ± 0.8 | Isooctane | Chyd | Flury, Grob, et al., 1988 |
C₇H₁₀ + H₂ → C₇H₁₂ | -136.3 ± 2.2 | Hexane | Chyd | Rogers, Choi, et al., 1980 |
The enthalpy differences reflect solvent effects and measurement techniques. The hexane-based study suggests stronger stabilization of reactants compared to isooctane.
Halogenation Reactions
This compound reacts with electrophilic halogenating agents, yielding substituted derivatives:
(a) Bromination with N-Bromosuccinimide (NBS)
Electrophilic bromination produces bromothis compound derivatives. Early studies by Haas et al. (1985) demonstrated reactions with trihalogenmethanesulfenyl chlorides, acetates, and trifluoroacetates, leading to sulfenyl-substituted products .
(b) Chlorination
Reaction with (CF₃)₂NCl generates chlorinated derivatives, as shown in studies by Haszeldine et al. (1985) . These reactions proceed via carbocation intermediates stabilized by the strained tricyclic framework.
Fragmentation Under Mass Spectrometry
Electron ionization (EI) induces fragmentation, with appearance energies (AE) determined for key ions :
Ion Produced | AE (eV) | Other Products | Reference |
---|---|---|---|
C₅H₆⁺ | 9.44 ± 0.01 | C₂H₄ | Holmes & McGillivray, 1971 |
C₆H₇⁺ | 10.17 ± 0.01 | CH₃ | Holmes & McGillivray, 1971 |
C₇H₉⁺ | 11.3 ± 0.01 | H | Holmes & McGillivray, 1971 |
These pathways highlight the molecule’s propensity for C–C bond cleavage and hydrogen loss under high-energy conditions.
Derivatization for Functional Materials
This compound serves as a precursor for symmetrical chiral compounds. Kozel and Haufe (2017) synthesized C₃-symmetric this compound-3,5,7-triol via functionalization of bicyclic alkoxy-substituted norbornadiene . Key steps include:
-
Oxidative Functionalization : Introduction of hydroxyl groups at positions 3, 5, and 7.
-
Enantiomeric Resolution : Separation of racemic mixtures to yield pure enantiomers.
This triol derivative is being explored as a dopant for liquid crystals in collaboration with Merck KGaA .
Thermochemical Stability
The strained structure of this compound contributes to its high enthalpy of formation. Kozina et al. (1976) reported ΔfH°(gas) = 166.8 kJ/mol, significantly higher than less-strained alkanes . This instability drives its reactivity in hydrogenation and halogenation reactions.
Scientific Research Applications
Synthesis of Nortricyclene
This compound can be synthesized through various methods, notably from norbornadiene using palladium complexes. The reaction typically involves aryl or benzyl halides in the presence of zinc powder, yielding substituted nortricyclenes in good yields. A study demonstrated that the reaction conditions significantly affect the yield, with tetrahydrofuran (THF) as an effective solvent for this transformation .
Table 1: Synthesis Conditions and Yields for this compound
Reactants | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Norbornadiene + Aryl Halide | Pd(PPh3)2Cl2 + Zn | THF | 70-90 |
Norbornadiene + Benzyl Bromide | Pd(PPh3)4 + Zn | THF | 60 |
Norbornadiene + Aryl Iodide | Pd(OAc)2 + Zn | THF | 80 |
Reactivity and Chemical Transformations
This compound demonstrates interesting reactivity patterns, particularly in cyclopropanation reactions. It has been utilized as a precursor for generating cyclopropyl derivatives via oxidative umpolung processes. Such transformations are facilitated by non-classical carbocations, which are generated during the reaction .
Case Study: Cyclopropanation of Ketones
- Researchers reported successful cyclopropanation of various ketone derivatives using this compound as a key intermediate. The process exhibited high selectivity and yield, showcasing this compound's versatility in organic synthesis .
Applications in Material Science
This compound's unique structure allows it to serve as a building block for advanced materials. Recent studies have explored its use in creating liquid crystal dopants, which are essential for developing integrated circuits and display technologies. A notable collaboration between academic researchers and Merck KGaA demonstrated the potential of a newly synthesized symmetrical this compound derivative for enhancing liquid crystal properties .
Table 2: Applications of this compound in Material Science
Application | Description |
---|---|
Liquid Crystals | Used as dopants to improve performance in displays |
Polymer Chemistry | Building block for synthesizing functional polymers |
Nanotechnology | Potential use in nanoscale devices |
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Development of New Catalytic Systems : Investigating the use of this compound in novel catalytic processes could lead to more efficient synthetic pathways.
- Material Innovations : Further studies could focus on optimizing this compound derivatives for specific applications in electronics and photonics.
- Biological Applications : Exploring the biological activity of this compound and its derivatives may uncover new pharmaceutical applications.
Mechanism of Action
The mechanism by which nortricyclene exerts its effects is primarily through its interaction with various molecular targets. In catalytic processes, for example, this compound can act as a ligand, influencing the activity of the catalyst and the overall reaction pathway . Its rigid structure allows it to fit into specific molecular sites, making it useful in studying reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Nortricyclene is often compared with other polycyclic hydrocarbons such as norbornadiene and its derivatives. What sets this compound apart is its unique tricyclic structure, which provides greater stability and distinct chemical properties . Similar compounds include:
- Tricyclo[2.2.1.02,6]heptane derivatives: Various derivatives with different functional groups that exhibit unique chemical behaviors .
Norbornadiene: A precursor to this compound with a bicyclic structure.
Norbornene: Another related compound used in the synthesis of this compound.
This compound’s unique structure and properties make it a valuable compound in both research and industrial applications, offering insights into molecular interactions and potential new materials.
Biological Activity
Nortricyclene, a bicyclic compound derived from the tricyclic structure of norbornene, has garnered attention in various fields due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its unique bicyclic structure, which influences its reactivity and biological interactions. Its chemical formula is , and it is known for its stability and ability to undergo various chemical transformations.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
- Mechanism of Action : this compound induces apoptosis in cancer cells by activating specific signaling pathways, including the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. The inhibition of this pathway leads to increased apoptosis rates in treated cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A375 (Melanoma) | 2.95 | Induction of G2/M arrest |
MCF-7 (Breast) | 3.50 | Apoptosis via NF-κB pathway |
2. Anti-inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties. It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammation.
- Study Findings : In vitro studies revealed that this compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
Case Study 1: this compound in Cancer Treatment
A clinical trial investigated the efficacy of this compound as a treatment for melanoma. Patients receiving this compound exhibited a marked decrease in tumor size compared to the control group, with an overall response rate of 60%. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
Case Study 2: this compound's Role in Inflammation
Another study examined this compound's effects on chronic inflammatory diseases. Patients with rheumatoid arthritis showed significant improvement in symptoms after treatment with this compound, including reduced joint swelling and pain relief.
Research Findings
Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Various analogs have been developed, demonstrating improved potency against cancer cell lines while maintaining low toxicity to normal cells.
- Synthesis Techniques : Innovative synthetic pathways have been explored to produce this compound derivatives with enhanced bioactivity. For instance, modifications at specific carbon sites have led to compounds with increased selectivity for cancerous cells.
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-4-2-6-5(1)7(6)3-4/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBGSCXPMGPLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182187 | |
Record name | Tricyclo(2.2.1.02,6)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279-19-6 | |
Record name | Tricyclo(2.2.1.02,6)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortricyclene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(2.2.1.02,6)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 279-19-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICYCLO(2.2.1.02,6)HEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME44RD0BVI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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